5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine family. This compound contains nitrogen in its structure, which contributes to its diverse biological activities and applications in medicinal chemistry. The presence of iodine enhances its reactivity and potential for various chemical transformations. The compound is recognized for its potential therapeutic applications, particularly in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
The compound is classified under the International Union of Pure and Applied Chemistry nomenclature as a triazolo derivative. Its Chemical Abstracts Service number is 1245645-07-1, and it has a molecular weight of 260.04 grams per mole. The compound can be sourced from various chemical suppliers and databases, including PubChem and CAS Common Chemistry.
The synthesis of 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through several methods:
The synthesis typically involves heating the reaction mixture under controlled conditions to promote the formation of the desired product while minimizing side reactions. The use of microwave technology significantly reduces reaction times and improves yields compared to traditional heating methods.
5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can participate in various chemical reactions:
The choice of reagents and conditions in these reactions can significantly influence the yield and purity of the products formed. For instance, oxidation reactions may require specific pH conditions or solvents to optimize reaction efficiency.
The mechanism of action for 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine primarily involves its interaction with biological targets such as enzymes or receptors:
5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research:
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a nitrogen-rich bicyclic heterocycle characterized by a bridge-headed nitrogen atom that confers unique electronic properties and versatile binding capabilities. This core structure is isoelectronic with purines, enabling it to mimic natural purine bases in biological interactions, particularly in targeting ATP-binding sites of kinases and other nucleotide-dependent enzymes [1]. The electron distribution across the fused ring system—an electron-rich five-membered ring (6π electrons) fused to an electron-deficient six-membered ring (4π electrons)—facilitates diverse non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination [1]. Three nitrogen atoms (N1, N3, N4) possess accessible electron pairs, enabling the formation of monodentate or bidentate complexes with transition metals like Pt(II) and Ru(II), which have been exploited in anticancer drug design [1].
Functionally, this scaffold exhibits remarkable pharmacological versatility. Derivatives demonstrate activities across therapeutic areas, including:
The synthetic accessibility of this scaffold further enhances its utility. Key methods include:
Table 1: Synthetic Approaches to Triazolo[1,5-a]Pyridine Core
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Enaminonitrile Cyclization [4] | Microwave, 140°C, solvent-free | 76–89% | Catalyst-free, eco-friendly, rapid |
Hydrazinylpyrimidine Route [1] | Dimroth rearrangement under acid | Moderate | Access to diverse 5,7-substituted derivatives |
Oxidative Cyclization [1] | Metal catalysts (Cu, Mn) | Variable | Tolerates electron-deficient groups |
Halogen atoms—particularly iodine—serve as critical structural modifiers in heterocyclic drug design. Iodine's large atomic radius (198 pm) and polarizability create distinct steric and electronic effects that enhance target binding and enable further chemical transformations. Key roles include:
Synthetic advantages of iodo substituents include:
Table 2: Bioactivity of Halogenated Triazolo[1,5-a]Pyridines
Compound Class | Biological Target | Key Halogen | Potency (IC₅₀/EC₅₀) | Application |
---|---|---|---|---|
PI3K Inhibitors [1] | PI3Kβ | Iodine (C5) | 0.0013 μM | Cancer chemotherapy |
α-Glucosidase Inhibitors [5] | α-Glucosidase | Chlorine (C7) | 6.60 ± 0.09 μM | Type 2 diabetes |
Kinase Inhibitors [2] | AXL/UFO tyrosine kinases | Bromine (C6) | <100 nM | Anti-proliferative agents |
5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS# 1245645-07-1, MW: 260.04 g/mol) exemplifies the strategic integration of iodine into this scaffold. Its molecular structure positions iodine at the C5 position—electronically equivalent to the C8 position in purines—enhancing mimicry of nucleotide substrates while providing a synthetic handle for further derivatization [1] [3].
Synthetic Innovations:
Drug Design Applications:
Table 3: Functional Derivatives of 5-Iodo-[1,2,4]Triazolo[1,5-a]Pyridin-2-amine
Derivative Structure | Synthetic Route | Primary Application |
---|---|---|
5-Aryl-triazolopyridines [4] | Suzuki coupling | Kinase inhibitor development |
5-Alkynyl-triazolopyridines [7] | Sonogashira reaction | Fluorescent probes for bioimaging |
8-Cyano-5-iodo analogs [5] | Microwave cyclocondensation | α-Glucosidase inhibition |
Compound Glossary:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2